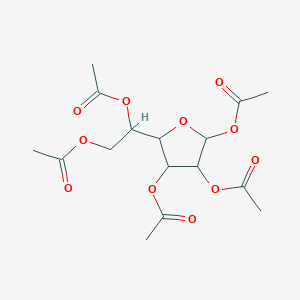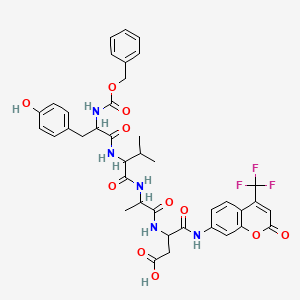
Z-Yvad-afc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Este compuesto se utiliza para detectar y medir la actividad de la caspasa-1 a través de la liberación de 7-amino-4-trifluorometilcumarina (AFC) tras la escisión enzimática . La fluorescencia emitida por AFC puede cuantificarse, lo que convierte a Z-Yvad-afc en una herramienta valiosa en varios ensayos bioquímicos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Z-Yvad-afc implica el acoplamiento de Z-Tyr-Val-Ala-Asp con 7-amino-4-trifluorometilcumarina. La reacción típicamente requiere el uso de agentes de acoplamiento como la diciclohexilcarbodiimida (DCC) y la N-hidroxisuccinimida (NHS) para facilitar la formación del enlace peptídico . La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis de los intermediarios.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El uso de sintetizadores de péptidos automatizados y cromatografía líquida de alta resolución (HPLC) para la purificación son prácticas comunes en entornos industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
Z-Yvad-afc se somete principalmente a reacciones de escisión enzimática. Tras la interacción con la caspasa-1, el enlace peptídico entre Asp y AFC se escinde, liberando la molécula de AFC fluorescente .
Reactivos y condiciones comunes
La escisión enzimática de this compound por la caspasa-1 se lleva a cabo típicamente en una solución tamponada a pH fisiológico (alrededor de 7,4). Las condiciones de reacción suelen incluir la presencia de agentes reductores como el ditiotreitol (DTT) para mantener la actividad de la caspasa-1 .
Principales productos formados
El principal producto formado por la escisión enzimática de this compound es la 7-amino-4-trifluorometilcumarina (AFC), que presenta fluorescencia con máximos de excitación y emisión a 400 nm y 505 nm, respectivamente .
Aplicaciones Científicas De Investigación
Z-Yvad-afc tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
Z-Yvad-afc ejerce sus efectos mediante el reconocimiento específico y la escisión por la caspasa-1. El objetivo molecular de this compound es el sitio activo de la caspasa-1, donde se hidroliza el enlace peptídico entre Asp y AFC. Esta escisión libera la molécula de AFC fluorescente, que puede detectarse y cuantificarse . La vía involucrada en este proceso es la vía de señalización apoptótica e inflamatoria mediada por la caspasa-1 .
Comparación Con Compuestos Similares
Compuestos similares
Z-DEVD-AFC: Un sustrato fluorogénico para la caspasa-3, utilizado para medir la actividad de la caspasa-3.
Z-LEHD-AFC: Un sustrato fluorogénico para la caspasa-9, utilizado para medir la actividad de la caspasa-9.
Singularidad de Z-Yvad-afc
This compound es único en su especificidad para la caspasa-1, lo que lo convierte en una herramienta esencial para estudiar la actividad de la caspasa-1 y su papel en la apoptosis y la inflamación. A diferencia de otros compuestos similares, this compound proporciona un desplazamiento de Stokes mayor, lo que da como resultado una mejor separación de las longitudes de onda de excitación y emisión, lo que mejora la sensibilidad y la precisión de las mediciones de fluorescencia .
Propiedades
Fórmula molecular |
C39H40F3N5O11 |
|---|---|
Peso molecular |
811.8 g/mol |
Nombre IUPAC |
3-[2-[[2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid |
InChI |
InChI=1S/C39H40F3N5O11/c1-20(2)33(47-36(54)28(15-22-9-12-25(48)13-10-22)46-38(56)57-19-23-7-5-4-6-8-23)37(55)43-21(3)34(52)45-29(18-31(49)50)35(53)44-24-11-14-26-27(39(40,41)42)17-32(51)58-30(26)16-24/h4-14,16-17,20-21,28-29,33,48H,15,18-19H2,1-3H3,(H,43,55)(H,44,53)(H,45,52)(H,46,56)(H,47,54)(H,49,50) |
Clave InChI |
QUINXAFKWYKRPT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,4,5-Trihydroxy-6-[[6-hydroxy-2-[(4-hydroxybenzoyl)oxymethyl]-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B12318587.png)
![4-(carboxymethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12318589.png)
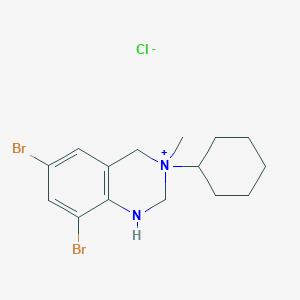
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B12318596.png)
![2-methoxy-4-{(Z)-[(2-methoxyphenyl)imino]methyl}phenol hydrochloride](/img/structure/B12318598.png)
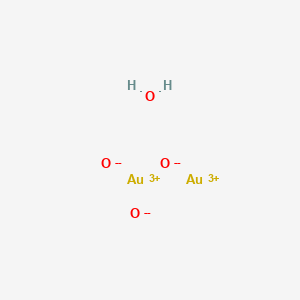

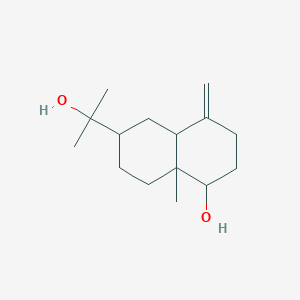
![1-[3-Bromo-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/structure/B12318617.png)
![Ethyl 3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate](/img/structure/B12318620.png)
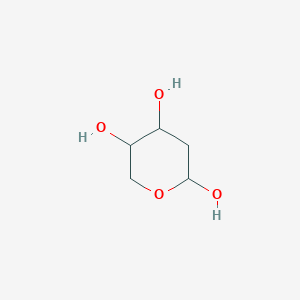
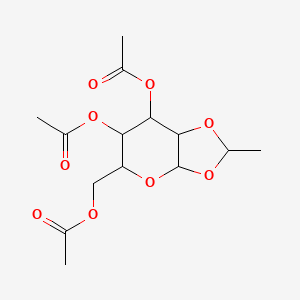
![Sodium hydrogen [6R-[6alpha,7beta(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12318639.png)
